![molecular formula C9H14N4O B13315557 {1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-yl}methanol](/img/structure/B13315557.png)
{1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1,8,10,12-Tetraazatricyclo[7300,2,6]dodeca-9,11-dien-11-yl}methanol is a complex organic compound with a unique tricyclic structure It is characterized by the presence of four nitrogen atoms and a hydroxyl group attached to the tricyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-yl}methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor containing nitrogen atoms under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.
化学反応の分析
Types of Reactions
{1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The nitrogen atoms in the tricyclic structure can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
科学的研究の応用
{1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-yl}methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with unique properties, such as polymers and catalysts.
作用機序
The mechanism of action of {1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-yl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the compound’s structure and the target molecule.
類似化合物との比較
Similar Compounds
- 1,8,10,12-tetraazatricyclo[7.3.0.0,3,7]dodeca-3(7),9,11-trien-2-one
- 3-[(3-chlorophenyl)methyl]-7-methyl-1,3,8,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),7,9,11-tetraene-10-carbonitrile
Uniqueness
{1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-yl}methanol is unique due to its specific tricyclic structure and the presence of a hydroxyl group. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
特性
分子式 |
C9H14N4O |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
1,8,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-9,11-dien-11-ylmethanol |
InChI |
InChI=1S/C9H14N4O/c14-5-8-11-9-10-4-6-2-1-3-7(6)13(9)12-8/h6-7,14H,1-5H2,(H,10,11,12) |
InChIキー |
FRBPPYYVBKOTSF-UHFFFAOYSA-N |
正規SMILES |
C1CC2CNC3=NC(=NN3C2C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(1H-Imidazol-1-yl)propyl]-2-methyloxolan-3-amine](/img/structure/B13315477.png)


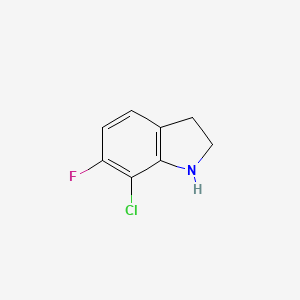
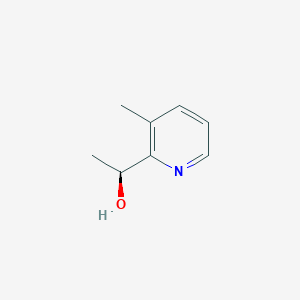
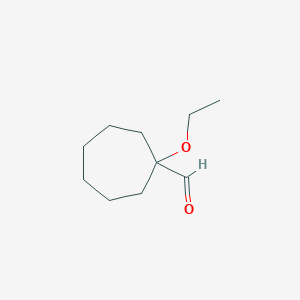
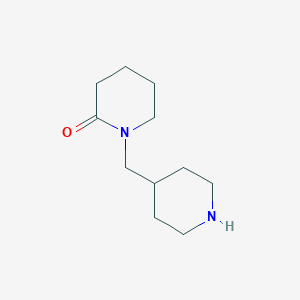
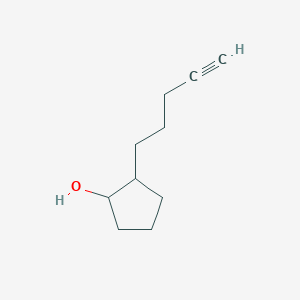
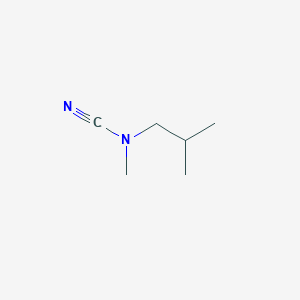
![7-Propanoylspiro[4.5]decan-8-one](/img/structure/B13315542.png)
![N-{2-[(3-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13315544.png)
![Methyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13315564.png)
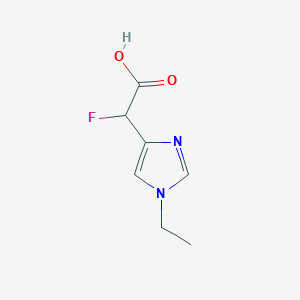
amine](/img/structure/B13315572.png)
